Cytotoxic Potency Advantage Over Pan-HDAC Inhibitor SAHA in Direct Comparative Study
In the same study characterizing Hdac6-IN-29 (compound 11g), the compound was directly compared to the FDA-approved pan-HDAC inhibitor SAHA (vorinostat) for cytotoxicity across four human cancer cell lines. Hdac6-IN-29 exhibited up to 10-fold greater potency than SAHA, highlighting its improved cellular efficacy within this specific chemical series [1].
| Evidence Dimension | Cytotoxicity (fold difference) |
|---|---|
| Target Compound Data | Up to 10-fold more potent than SAHA |
| Comparator Or Baseline | SAHA (suberoylanilide hydroxamic acid, vorinostat) |
| Quantified Difference | Up to 10-fold increase in cytotoxic potency |
| Conditions | SRB assay in SW620 (colon), PC-3 (prostate), AsPC-1 (pancreas), NCI-H23 (lung) human cancer cell lines |
Why This Matters
This direct comparison demonstrates that Hdac6-IN-29 achieves superior cytotoxicity at lower concentrations than the benchmark pan-HDAC inhibitor SAHA, suggesting a more favorable therapeutic window for cellular studies.
- [1] Dung DTM, Huan NV, Cam DM, Hieu DC, Hai PT, Huong LTT, Kim J, Choi JE, Kang JS, Han SB, Nam NH. Novel Hydroxamic Acids Incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-substituted-2-oxoindolines: Synthesis, Biological Evaluation and SAR Analysis. Medicinal Chemistry. 2018;14(8):786-798. View Source
